Pyridoxaloxime
Description
Pyridoxal is a bioactive form of vitamin B6, critical for amino acid metabolism, neurotransmitter synthesis, and hemoglobin function. Structurally, it consists of a pyridine ring substituted with hydroxyl, hydroxymethyl, and aldehyde groups (3-hydroxy-5-hydroxymethyl-2-methylisonicotinaldehyde) . Its phosphorylated form, pyridoxal 5'-phosphate (PLP), serves as a coenzyme in over 150 enzymatic reactions, including transamination and decarboxylation . Pyridoxal is identified by CAS No. 54-47-7 and molecular formula C₈H₉NO₃, with regulatory classifications under therapeutic and laboratory guidelines .
Properties
IUPAC Name |
4-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-8(12)7(3-10-13)6(4-11)2-9-5/h2-3,11-13H,4H2,1H3/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKIIRAOFHLZMD-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708-08-7 | |
| Record name | Pyridoxaloxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-HYDROXY-5-HYDROXYMETHYL-2-METHYL-PYRIDINE-4-CARBALDEHYDE OXIME | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridoxaloxime can be synthesized from pyridoxine hydrochloride. The process involves the oxidation of pyridoxine hydrochloride to pyridoxal using activated manganese dioxide and concentrated sulfuric acid. The resulting pyridoxal is then reacted with anhydrous sodium acetate and hydroxylamine hydrochloride to form this compound .
Industrial Production Methods: In industrial settings, this compound is often synthesized using microwave-assisted methods. This approach involves the quaternization of this compound with substituted phenacyl bromides under microwave irradiation. The reaction can be carried out both in solvent (acetone) and under solvent-free conditions, yielding good to excellent results in very short reaction times .
Chemical Reactions Analysis
Reduction to Pyridoxamine
Pyridoxaloxime undergoes zinc-mediated reduction in acetic acid:
Reaction Conditions
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Reductant : Zn powder (3.45 eq, added in three portions)
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Temperature : 40–65°C (exothermic reaction controlled ≤70°C)
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Workup : Filtration, vacuum concentration (0.08–0.1 MPa), aqueous extraction .
| Starting Material | Product | Yield |
|---|---|---|
| This compound (0.11 mol) | Pyridoxamine | 81.4 g (92% molar) |
Mechanistic Insight : The reaction proceeds via imine intermediate reduction, with Zn acting as a sacrificial electron donor .
Quaternization with Phenacyl Bromides
This compound forms bioactive pyridinium salts through N-alkylation:
Methods Compared
| Method | Conditions | Yield Range | Reaction Time |
|---|---|---|---|
| Microwave (solvent) | Acetone, 300 W | 58–94% | 3–5 min |
| Microwave (solvent-free) | Neat, 300 W | 42–78% | 7–10 min |
| Mechanochemical (LAG) | Mortar grinding, acetone | 24–88% | 15–30 min |
Example Reaction :
Structural Confirmation : Single-crystal X-ray diffraction validated the N-alkylated product .
Enzymatic Interactions
This compound interacts with PLP-dependent enzymes:
Key Enzymes
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Pyridoxine-5′-phosphate oxidase (PNPO) : Catalyzes oxidation of pyridoxine to pyridoxal .
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Aldehyde oxidase (AOX1) : Oxidizes pyridoxal to 4-pyridoxic acid .
Relevant Reaction :
Metal-Catalyzed Functionalization
Copper and gold catalysts enable advanced transformations:
Scientific Research Applications
Cholinesterase Reactivation
Pyridoxaloxime compounds have been investigated for their ability to reactivate acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibited by organophosphorus (OP) compounds, such as VX, tabun, and paraoxon. These compounds inhibit AChE by binding to its active site, leading to neurotoxicity. The reactivation of these enzymes is crucial for counteracting the effects of OP poisoning.
Case Study: Reactivation Potency
In a study evaluating nine pyridoxal oxime derivatives, it was found that these compounds exhibited varying degrees of reactivation potency against OP-inhibited AChE and BChE. The highest observed reactivation rate was 90% for VX-inhibited BChE within 5 hours, highlighting the potential of this compound derivatives as effective antidotes against certain nerve agents .
Table 1: Reactivation Rates of Pyridoxal Oxime Derivatives
| Compound | Target Enzyme | Inhibition Type | Reactivation Rate (%) | Time (hours) |
|---|---|---|---|---|
| 1 | BChE | VX | 90 | 5 |
| 2 | AChE | Paraoxon | 60 | 24 |
| 3 | BChE | Tabun | <10 | 24 |
Cholinesterase Inhibition
While primarily studied for reactivation properties, this compound also functions as a reversible inhibitor of cholinesterases. The synthesized dioximes were found to have moderate inhibitory effects with values ranging from 100 to 400 µM . This dual functionality makes this compound a compound of interest in treating conditions related to cholinergic dysfunction.
Neuroprotective Properties
Recent studies have indicated that certain pyridoxal oxime derivatives may exhibit neuroprotective effects beyond their enzymatic interactions. In vitro assays on human neuroblastoma cells (SH-SY5Y) demonstrated that these compounds were non-toxic at effective concentrations, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .
Synthesis and Structural Studies
The synthesis of pyridoxal oximes typically involves quaternization reactions with substituted phenacyl bromides, yielding products with good yields (43-76%) characterized by NMR spectroscopy . Structural studies using molecular docking have provided insights into how variations in substituents influence binding affinity and reactivation efficacy.
Table 2: Synthesis Conditions for Pyridoxal Oximes
| Method | Yield (%) | Solvent Used |
|---|---|---|
| Microwave-assisted | 94 | Acetone |
| Solvent-free procedure | 79 | None |
Mechanism of Action
Pyridoxaloxime exerts its effects primarily by inhibiting pyridoxal kinase. It binds to the pyridoxal-binding site of the enzyme, preventing the phosphorylation of pyridoxal to pyridoxal phosphate. This inhibition can regulate the catalytic function of pyridoxine-5-phosphate oxidase, thereby affecting the metabolism of vitamin B6 . Additionally, this compound has been studied as a competitive inhibitor of acetylcholinesterase, which is crucial for its potential use as an antidote for organophosphate poisoning .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridoxal belongs to the vitamin B6 family, which includes pyridoxine , pyridoxamine , and their phosphorylated derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Properties
- Pyridoxal vs. Pyridoxine : Pyridoxal’s aldehyde group enables direct participation in enzymatic reactions, whereas pyridoxine requires oxidation to PLP for activity .
- Pyridoxal vs. Pyridoxamine: Pyridoxamine’s amino group facilitates amino acid metabolism, while pyridoxal’s aldehyde is critical for Schiff base formation in PLP-dependent enzymes .
Enzymatic and Regulatory Differences
Table 2: Enzymatic Activity and Regulatory Status
- Phosphatase Specificity : Alkaline phosphatase hydrolyzes pyridoxal phosphate at 50% efficiency compared to p-nitrophenyl phosphate, indicating substrate preference differences .
- Safety Profiles : Pyridoxal phosphate (PLP) is classified for laboratory use with stringent handling protocols (e.g., MedChemExpress safety guidelines), while pyridoxine has broader therapeutic allowances .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing Pyridoxaloxime?
- Methodological Answer : this compound synthesis typically involves condensation of pyridoxal with hydroxylamine under controlled pH (4.5–6.0). Post-synthesis, characterization should include:
- Spectroscopic Analysis : UV-Vis (λmax ~320 nm for oxime formation) and <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 8.2 ppm for imine protons).
- Chromatographic Purity Assessment : HPLC with C18 columns (mobile phase: 70:30 methanol/water, retention time ~12 min).
- Elemental Analysis : Confirm stoichiometry (C8H10N2O3).
Reference experimental reproducibility guidelines in and for detailed reporting standards .
Q. How can researchers ensure reproducibility in this compound-based biochemical assays?
- Methodological Answer : Standardize assay conditions:
- Buffer Systems : Use phosphate-buffered saline (pH 7.4) to mimic physiological conditions.
- Control Groups : Include positive (e.g., pyridoxal phosphate) and negative (solvent-only) controls.
- Data Normalization : Express activity as % inhibition relative to controls, with triplicate measurements.
Follow ’s guidelines on pharmacological experimental design, including IC50/EC50 calculations .
Advanced Research Questions
Q. What strategies resolve contradictory data on this compound’s enzyme inhibition mechanisms?
- Methodological Answer : Contradictions may arise from:
- Variable Substrate Binding Affinities : Use isothermal titration calorimetry (ITC) to quantify binding constants (Kd).
- pH-Dependent Activity : Conduct assays across pH 5.0–8.0 to identify optimal activity windows.
- Cross-Study Comparisons : Apply meta-analysis frameworks (e.g., PRISMA) to reconcile divergent results.
Leverage contradiction analysis frameworks from and .
Q. How to design computational models for this compound’s interaction with vitamin B6-dependent enzymes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER/CHARMM force fields to model binding conformations.
- Docking Studies : AutoDock Vina for predicting binding poses (focus on active-site residues like Lys328 in transaminases).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electron transfer mechanisms during catalysis.
Align with ’s emphasis on feasibility and novelty in computational research design .
Data Analysis & Validation
Q. What statistical approaches validate this compound’s dose-response relationships in cell-based studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill equation (variable slope) using GraphPad Prism.
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
- Error Propagation : Report 95% confidence intervals for EC50 values.
Refer to ’s guidelines on survey/data analysis rigor .
Research Question Formulation
Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound studies?
- Methodological Answer :
- Feasibility : Pilot studies to confirm compound stability under assay conditions.
- Novelty : Explore understudied applications (e.g., neuroprotective roles beyond vitamin B6 salvage pathways).
- Ethical Compliance : Adhere to institutional guidelines for in vivo toxicity testing.
Align with ’s framework for evaluating research questions .
Tables for Methodological Reference
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
